6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one
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Overview
Description
6,7-Difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions.
Benzylation: The final step involves the benzylation of the quinoline core using benzyl halides in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups.
Scientific Research Applications
6,7-Difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6,7-difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease progression.
Interacting with Receptors: Modulating the activity of cellular receptors to alter signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinoline: Lacks the benzyl and sulfonyl groups, resulting in different chemical properties and applications.
1-Benzyl-3-(phenylsulfonyl)quinolin-4(1H)-one:
4-Fluoroquinoline: Contains fewer fluorine atoms and lacks the benzyl and sulfonyl groups.
Uniqueness
6,7-Difluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is unique due to the combination of multiple fluorine atoms, a benzyl group, and a sulfonyl group. This unique structure imparts specific chemical properties, such as increased lipophilicity, enhanced binding affinity to molecular targets, and improved stability under various conditions.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO3S/c23-15-8-6-14(7-9-15)12-26-13-21(30(28,29)16-4-2-1-3-5-16)22(27)17-10-18(24)19(25)11-20(17)26/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWBSQUTFSPSQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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